molecular formula C10H9N3O B8757382 2-(Methylaminocarbonyl)quinoxaline

2-(Methylaminocarbonyl)quinoxaline

Cat. No.: B8757382
M. Wt: 187.20 g/mol
InChI Key: VUGZTLWWFVMSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylaminocarbonyl)quinoxaline is a high-purity chemical compound designed for research applications. Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry and drug discovery due to their diverse biological activities and ability to interact with various biological targets . The quinoxaline core is structurally similar to natural chromophores and is found in compounds with demonstrated pharmacological properties, making it a nucleus of high interest for developing new therapeutic agents . Researchers utilize quinoxaline derivatives like this compound in various fields, including exploring mechanisms in oncology, as some analogs exhibit selective cytotoxicity against tumor cells and have been developed as tyrosine kinase inhibitors . Other research areas involve antimicrobial studies, given the known antibacterial and antifungal activities of related quinoxaline structures , as well as investigations into metabolic diseases and inflammation . The specific methylaminocarbonyl substituent on the quinoxaline core may influence the compound's physicochemical properties and binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies and the synthesis of more complex molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N-methylquinoxaline-2-carboxamide

InChI

InChI=1S/C10H9N3O/c1-11-10(14)9-6-12-7-4-2-3-5-8(7)13-9/h2-6H,1H3,(H,11,14)

InChI Key

VUGZTLWWFVMSFC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC2=CC=CC=C2N=C1

Origin of Product

United States

Synthesis and Characterization

The synthesis of 2-(Methylaminocarbonyl)quinoxaline, as part of a broader series of N-substituted quinoxaline-2-carboxamides, has been achieved through a multi-step process.

A general and effective method for synthesizing quinoxaline (B1680401) derivatives involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds. sapub.org For the synthesis of quinoxaline-2-carboxamides, a common route starts with quinoxaline-2-carboxylic acid. This starting material can be prepared by the condensation of o-phenylenediamine (B120857) with pyruvic acid. researchgate.net

The synthesis of N-substituted quinoxaline-2-carboxamides, including the methylamino derivative, can be accomplished by activating the carboxylic acid group of quinoxaline-2-carboxylic acid, followed by reaction with the appropriate amine. A study by Doležal et al. (2021) describes the preparation of a series of N-phenyl- and N-benzyl quinoxaline-2-carboxamides by reacting quinoxaline-2-carboxylic acid, activated with oxalyl chloride, with the corresponding amines. nih.gov While this study focused on N-benzyl derivatives, the methodology is applicable to the synthesis of N-methylquinoxaline-2-carboxamide by using methylamine (B109427) as the reactant.

The general synthetic scheme is as follows:

Activation of Quinoxaline-2-carboxylic Acid: Quinoxaline-2-carboxylic acid is treated with a chlorinating agent, such as oxalyl chloride or thionyl chloride, in an anhydrous solvent like dichloromethane (B109758) (DCM) to form the highly reactive quinoxaline-2-carbonyl chloride.

Amidation: The resulting acid chloride is then reacted in situ with methylamine in the presence of a base, such as pyridine (B92270) or triethylamine, to yield this compound.

The final product is typically purified by column chromatography and characterized by spectroscopic methods such as 1H-NMR, 13C-NMR, and infrared (IR) spectroscopy, as well as by elemental analysis and melting point determination. nih.gov

Physicochemical Properties

Specific experimental data for the physicochemical properties of 2-(Methylaminocarbonyl)quinoxaline are not extensively reported in the available literature. However, based on the general properties of quinoxalines and carboxamides, some predictions can be made.

Quinoxaline (B1680401) itself is a crystalline solid with a melting point of 29-32 °C and is soluble in water. The introduction of the methylaminocarbonyl group is expected to increase the melting point due to the potential for intermolecular hydrogen bonding. The solubility in water may be moderate due to the presence of the polar amide group, while it is expected to be soluble in common organic solvents like dichloromethane (B109758), chloroform, and methanol (B129727).

Predicted of this compound

Property Predicted Value/Characteristic
Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents
Hydrogen Bond Donor Yes (N-H of the amide)

| Hydrogen Bond Acceptor | Yes (C=O of the amide and ring nitrogens) |

Reactivity and Chemical Transformations

The reactivity of 2-(Methylaminocarbonyl)quinoxaline is dictated by the interplay of the electron-deficient quinoxaline (B1680401) ring and the functional groups present.

The quinoxaline ring is generally susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. However, the electron-withdrawing nature of the 2-carboxamide (B11827560) group would further deactivate the ring towards electrophilic substitution.

The amide functional group can undergo hydrolysis under acidic or basic conditions to yield quinoxaline-2-carboxylic acid and methylamine (B109427). The N-H proton of the amide is weakly acidic and can be deprotonated by a strong base. The carbonyl oxygen is a site for protonation or coordination to Lewis acids.

Biological and Pharmacological Aspects

Classical Condensation Reactions

The classical approach to quinoxaline synthesis remains a widely utilized and fundamental strategy. nih.gov It typically involves the direct reaction of two key building blocks under specific reaction conditions.

The cornerstone of classical quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov This method, first reported by Körner and Hinsberg in 1884, forms the basis for the synthesis of a vast library of quinoxaline derivatives. encyclopedia.pubnih.gov The reaction proceeds through a cyclocondensation mechanism, where the two amino groups of the o-phenylenediamine react with the two carbonyl groups of the 1,2-dicarbonyl compound to form the pyrazine (B50134) ring of the quinoxaline system. youtube.com

To synthesize this compound specifically, an appropriate 1,2-dicarbonyl precursor bearing a methylaminocarbonyl group is required. The reaction of this precursor with o-phenylenediamine would then yield the target molecule. The general reaction scheme is presented below:

Figure 1: General reaction for the synthesis of quinoxaline derivatives.

While effective, this classical method can sometimes be hindered by the need for harsh reaction conditions, such as high temperatures and the use of strong acid catalysts, which can lead to longer reaction times and the formation of byproducts. encyclopedia.pubnih.gov

The efficiency and outcome of the classical condensation reaction are significantly influenced by the reaction conditions, particularly temperature and the choice of solvent. nih.gov

Temperature: Traditionally, these reactions often require elevated temperatures to proceed at a reasonable rate. encyclopedia.pub However, recent advancements have focused on developing methods that can be performed at room temperature, enhancing the energy efficiency and sustainability of the process. encyclopedia.pubnih.gov For instance, the use of certain catalysts can facilitate the reaction at ambient temperatures. nih.gov

Solvents: A variety of solvents have been employed for quinoxaline synthesis, with the choice often impacting reaction yield and work-up procedures. Common solvents include ethanol, acetic acid, and dimethylformamide (DMF). sapub.orgresearchgate.netresearchgate.net The development of "green" protocols has seen a shift towards more environmentally benign solvents like water and ethanol-water mixtures. researchgate.netrsc.org In some cases, solvent-free conditions have been successfully implemented, further reducing the environmental impact. rsc.orgmdpi.com The polarity of the solvent can also play a crucial role in the reaction's progress. longdom.org

The table below summarizes the effect of different solvents on the synthesis of quinoxaline derivatives as reported in various studies.

Catalyst/PromoterSolventTemperatureYield (%)Reference
NoneGlycerol/Water90 °C85-91 encyclopedia.pub
IodineDMSORoom Temp.80-90 encyclopedia.pub
Zinc TriflateAcetonitrile (B52724)Room Temp.85-91 encyclopedia.pub
Cerium (IV) Ammonium NitrateAqueous MediumRoom Temp.up to 98 encyclopedia.pub
Alumina-Supported HeteropolyoxometalatesToluene (B28343)Room Temp.up to 92 nih.gov
Phospho Sulfonic AcidEthanolRoom Temp.Excellent researchgate.net
Task-Specific Ionic LiquidWater/Organic SolventMildSatisfactory capes.gov.br
Zirconium TungstateNot SpecifiedNot SpecifiedGood to Excellent longdom.org

Catalytic Approaches in Quinoxaline Synthesis

To overcome the limitations of classical methods, significant research has been directed towards the development of catalytic systems that promote the synthesis of quinoxalines under milder conditions with higher efficiency and selectivity. rsc.org These approaches can be broadly categorized into transition metal catalysis, organocatalysis, and the use of other novel catalysts like heteropolyoxometalates.

Transition metals have emerged as powerful catalysts in a wide range of organic transformations, including the synthesis of heterocyclic compounds like quinoxalines. rsc.org Various transition metals, including copper, nickel, and iridium, have been successfully employed to catalyze quinoxaline formation. rsc.orgorganic-chemistry.orgorientjchem.org

Iridium Complexes: Iridium complexes, in particular, have shown significant promise in catalyzing the synthesis of N-heterocyclic moieties, including quinoxalines, often in environmentally friendly solvents like water. rsc.org These catalysts can facilitate the reaction under mild conditions and have been successfully used for the synthesis of pharmaceutically active quinoxalines. rsc.org The catalytic cycle often involves a metal-ligand cooperative mechanism. rsc.org Research has also explored the use of cyclometalated iridium(III) complexes with quinoxaline ligands for applications in luminescent materials, demonstrating the versatility of these metal complexes in quinoxaline chemistry. nih.govnih.govacs.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a green and sustainable alternative to metal-based catalysis. nih.gov Various organocatalysts have been successfully applied to the synthesis of quinoxalines.

Camphorsulfonic Acid (CSA): Camphorsulfonic acid (CSA), a commercially available, stable, and non-toxic organocatalyst, has proven to be effective in catalyzing the synthesis of various heterocyclic compounds, including quinoxalines. researchgate.netresearchgate.net Its acidic nature allows it to promote the condensation reaction under mild conditions. The use of CSA aligns with the principles of green chemistry due to its reusability and low environmental impact. researchgate.net Other organic acids, such as mandelic acid, have also been employed as efficient organocatalysts for quinoxaline synthesis. researchgate.net

Heteropolyoxometalates (HPOMs) are a class of inorganic metal-oxygen cluster compounds that have shown remarkable catalytic activity in various organic reactions. nih.govresearchgate.netresearchgate.net Their tunable acidity and redox properties make them attractive catalysts for the synthesis of quinoxalines.

Alumina-supported molybdophosphovanadates are one example of HPOMs that have been used as recyclable catalysts for the synthesis of quinoxaline derivatives. nih.govnih.gov These catalysts have demonstrated high activity under heterogeneous conditions, allowing for easy separation and reuse. nih.govresearchgate.net The reactions can often be carried out at room temperature in solvents like toluene, affording excellent yields of the desired quinoxaline products. nih.govnih.gov The catalytic activity can be influenced by the specific metals incorporated into the heteropolyoxometalate structure. nih.gov

Zinc Triflate Catalysis

Zinc triflate (Zn(OTf)₂) has emerged as a highly efficient and versatile catalyst for the synthesis of quinoxaline derivatives. This Lewis acid effectively facilitates the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds. The general protocol involves reacting a substituted o-phenylenediamine with a diketone in the presence of a catalytic amount of zinc triflate. asianpubs.orgresearchgate.net

The reactions are typically carried out in a solvent such as acetonitrile at temperatures ranging from room temperature to reflux (80-85 °C). asianpubs.orgresearchgate.net One of the significant advantages of this method is the high yield of the desired quinoxaline products, often reaching up to 90%. asianpubs.orgresearchgate.net For instance, the reaction of o-phenylenediamine and benzil (B1666583) using 10 mol% of zinc triflate in acetonitrile at reflux completes within 4 hours, affording 2,3-diphenylquinoxaline (B159395) in 90% yield. asianpubs.org The catalyst loading is typically between 10 and 20 mol%. asianpubs.orgresearchgate.net The procedure is noted for its simplicity, efficiency, and applicability to a wide range of substrates, providing excellent yields of the corresponding quinoxaline derivatives. asianpubs.orgresearchgate.net In some cases, bimetallic catalysts like zinc ferrite (B1171679) (ZnFe₂O₄) have also been successfully employed, further highlighting the utility of zinc in these cyclocondensation reactions. ias.ac.in

Reactants (Diamine, Dicarbonyl)CatalystConditionsYield (%)Reference
o-Phenylenediamine, BenzilZn(OTf)₂ (10 mol%)Acetonitrile, 80-85 °C, 4h90 asianpubs.org
o-Phenylenediamine, BenzilZn(OTf)₄ (0.2 mmol)Acetonitrile, RT85-91 researchgate.netresearchgate.net
Substituted o-phenylenediamines, Phenacyl bromidesZnFe₂O₄DMF, RT, 3hExcellent ias.ac.in

Green Chemistry Principles in Synthesis

The development of environmentally benign synthetic protocols is a central theme in modern chemistry. For quinoxaline synthesis, this has translated into methods that reduce waste, minimize energy consumption, and avoid hazardous solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. e-journals.in For quinoxaline synthesis, microwave irradiation significantly reduces reaction times from hours to mere minutes. e-journals.inudayton.edu This technique is frequently paired with solvent-free conditions, further enhancing its green credentials. e-journals.inudayton.edu

A notable advantage is the rapid and efficient synthesis of a variety of quinoxaline derivatives from the condensation of diamines and dicarbonyls, achieving excellent yields of 80-90% in as little as 3.5 minutes. e-journals.in This methodology is not only faster but also involves a cleaner reaction profile and simpler work-up procedures. e-journals.in Research has demonstrated that microwave-assisted synthesis is an effective method for producing quinoxaline derivatives, even for challenging reactions like nucleophilic aromatic substitution (NAS), in a solvent-free environment in just 5 minutes at 160 °C without a catalyst. udayton.edu

ReactantsConditionsTimeYield (%)Reference
Diamines, DicarbonylsMicrowave, Solvent-free, DMSO (catalytic)3.5 min80-90 e-journals.in
o-Phenylenediamine, BenzilMicrowave, Solvent-free5 minHigh udayton.eduudayton.edu
2-hydroxy-3-methylquinoxaline, POCl₃Microwave irradiation-- nih.gov

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, synthesis of quinoxalines offers significant ecological and economic benefits. ias.ac.in These reactions are often performed by grinding the reactants together at room temperature, sometimes with a catalytic amount of an acid. tandfonline.comtandfonline.com

Various catalysts have been proven effective under these conditions. For example, p-toluenesulfonic acid (p-TsOH) has been used to catalyze the reaction of 1,2-diamines and 1,2-diketones by simple grinding for 5 minutes at room temperature, resulting in yields as high as 90%. tandfonline.com Another eco-friendly catalyst, sulfated polyborate, has been successfully applied for the rapid, solvent-free synthesis of quinoxalines, offering high yields, short reaction times, and easy workup. ias.ac.in Similarly, biodegradable cellulose (B213188) sulfuric acid has been used as a solid acid catalyst for the synthesis of quinoxaline derivatives via grinding at room temperature, with the added benefit of being recyclable. tandfonline.com These methods are advantageous due to their convenient manipulation, environmental friendliness, and ability to tolerate a variety of functional groups. ias.ac.intandfonline.com

Reactants (Diamine, Dicarbonyl)CatalystConditionsTimeYield (%)Reference
o-Phenylenediamine, Benzilp-TsOH (10 mol%)Grinding, RT5 min90 tandfonline.com
o-Phenylenediamines, 1,2-DiketonesSulfated PolyborateGrinding, 80 °C-High ias.ac.in
Benzo[c] researchgate.nete-journals.inias.ac.inthiadiazole-4,5-diamine, 3-(ω-bromoacetyl)-coumarinsCellulose Sulfuric AcidGrinding, RT-Good to Excellent tandfonline.com

Aqueous Medium Reactions

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of quinoxaline derivatives in an aqueous medium represents a significant advancement in developing sustainable chemical processes. nih.gov Research has shown that catalysts like Montmorillonite K-10 can efficiently promote the condensation of 1,2-diamines with 1,2-dicarbonyl compounds in water. nih.gov This heterogeneous catalyst facilitates the reaction under mild conditions and can often be recovered and reused, adding to the sustainability of the process. nih.gov The use of water as a solvent circumvents the environmental and safety issues associated with volatile organic compounds.

Novel Synthetic Pathways

The quest for new quinoxaline-based compounds necessitates the development of innovative synthetic strategies, particularly for introducing specific functional groups onto the quinoxaline core.

Strategies for Introducing the Amide Functionality at the Quinoxaline Core

The introduction of an amide group, such as the methylaminocarbonyl moiety, onto the quinoxaline ring is a key step in creating derivatives with specific properties. A primary strategy to achieve this involves the acylation of an amino-substituted quinoxaline.

This approach is exemplified by the synthesis of N-[2,3-disubstituted-quinoxalin-6-yl]-benzamide derivatives. The synthesis starts with a 6-aminoquinoxaline (B194958) precursor, such as 2,3-bis(4-methoxyphenyl)-6-aminoquinoxaline. This amino-functionalized quinoxaline is then reacted with a suitable acylating agent, like a substituted benzoyl chloride, in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov This reaction directly forms the amide bond at the 6-position of the quinoxaline nucleus. nih.gov

To generate the target compound, this compound, a similar strategy would be employed, starting with a 2-aminoquinoxaline. This precursor would then be acylated. An alternative to using an acyl chloride would be a peptide coupling reaction between 2-aminoquinoxaline and a carboxylic acid, activated by standard coupling reagents. The synthesis of the necessary 2-aminoquinoxaline precursor can be achieved through various routes, including the reaction of 2-chloroquinoxaline (B48734) with an amine source. nih.gov This multi-step approach, involving the initial synthesis of a functionalized quinoxaline followed by the introduction of the amide group, provides a versatile pathway to a wide range of N-acyl quinoxaline derivatives. nih.gov

Formation of Specific Quinoxaline-Amide Linkages

The most direct and widely employed method for the synthesis of this compound and related N-substituted quinoxaline-2-carboxamides involves the coupling of a quinoxaline-2-carboxylic acid with the corresponding amine. nih.gov This process typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

A common activation strategy is the conversion of quinoxaline-2-carboxylic acid into an acyl chloride. This is often achieved by treating the carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride (SOCl₂). nih.govgrowingscience.com The resulting quinoxaline-2-carbonyl chloride is a highly reactive intermediate that readily undergoes a reaction with methylamine (B109427) to form the desired N-methylamide bond of this compound.

Alternatively, various peptide coupling reagents can be utilized to promote the amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. These reagents are designed to generate an active ester or a similarly reactive intermediate in situ. Commonly used coupling agents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.gov

Uronium/Guanidinium salts: like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and rapid reaction times. growingscience.comresearchgate.net

The general procedure involves dissolving the quinoxaline-2-carboxylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling agent, any additives, and finally the amine (in this case, methylamine). nih.govresearchgate.net The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC).

A robust synthetic route applicable to the parallel synthesis of a library of diverse 2-carboxamide-3-amino-substituted quinoxalines has been developed, highlighting the reliability of these amide coupling strategies. nih.gov In this approach, key quinoxaline-2-carboxylic acid intermediates are first generated on a gram scale. The subsequent amidation is cleanly and consistently achieved using a silica-supported dichlorotriazine reagent, which activates the carboxylic acid for reaction with various amines. nih.gov This method, combined with solid-phase extraction (SPE) for purification, allows for the generation of high-purity compounds without the need for traditional chromatographic techniques. nih.gov

Multi-Component Reactions for Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials, offer a powerful and efficient strategy for generating molecular diversity. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR and has been ingeniously adapted for the synthesis of the quinoxaline scaffold. nih.govorganicreactions.org

While not a direct route to this compound in a single step, the Ugi reaction provides a versatile platform for constructing the core quinoxaline ring system, which can then be further elaborated. A novel, two-step, one-pot protocol has been described that begins with the Ugi reaction. nih.gov The reaction utilizes classical Ugi components: a carboxylic acid, a carbonyl compound (specifically an α-keto aldehyde like 3-bromophenyl glyoxaldehyde), an amine (an o-phenylenediamine derivative such as N-Boc-(4,5-dimethyl)1,2-phenylenediamine), and an isocyanide. nih.gov

The initial Ugi reaction proceeds smoothly in a solvent like methanol (B129727) at room temperature to produce a complex adduct. nih.gov This intermediate is then subjected to acid treatment (e.g., with trifluoroacetic acid, TFA), which triggers a cascade of post-condensation modifications, including deprotection and cyclization, ultimately affording a highly substituted quinoxaline. nih.gov This approach represents the first reported synthesis of quinoxalines derived in a single pot from the Ugi reaction. nih.gov

This Ugi-based strategy allows for significant diversification. By varying each of the four components, a wide array of substituted quinoxalines can be generated. For instance, employing an ortho-N-Boc-phenylisonitrile as the isocyanide component can lead to the formation of complex, tethered 2-benzimidazolylquinoxalines after the cyclization step. nih.gov Although this specific MCR yields a quinoxaline core rather than a pre-formed 2-carboxamide (B11827560), the resulting quinoxaline product can be designed to carry functional groups that allow for subsequent conversion to the desired 2-(methylaminocarbonyl) moiety using the methods described in the previous section.

Optimization of Synthetic Yields and Selectivity

Optimizing the synthesis of this compound involves enhancing the efficiency of both the formation of the quinoxaline ring and the subsequent amide coupling step.

Optimization of Amide Bond Formation:

The yield of the amide coupling reaction is highly dependent on the choice of coupling reagent, solvent, and base. nih.govresearchgate.net For challenging couplings, particularly with electron-deficient amines, a systematic optimization of these parameters is crucial. Research has shown that a combination of EDC (1 equivalent), DMAP (1 equivalent), and a catalytic amount of HOBt can significantly improve yields. nih.gov The choice of solvent is also critical, with acetonitrile often providing the best results, followed closely by dichloromethane. nih.gov The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is also common practice to neutralize acids formed during the reaction. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive(s)Typical SolventNotes
EDCHOBt, DMAPCH₃CN, DCMWidely used, good for a range of substrates. nih.gov
DCCDMAPDCM, THFEffective, but produces a urea (B33335) byproduct that can be difficult to remove. researchgate.net
HATUDIPEADMFHighly efficient, rapid reactions, suitable for difficult couplings. growingscience.comresearchgate.net
SOCl₂Pyridine (B92270)Toluene, DCMForms a reactive acyl chloride intermediate. growingscience.com

Optimization of Quinoxaline Ring Synthesis:

The classical synthesis of the quinoxaline ring involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov However, these reactions can sometimes suffer from harsh conditions and unsatisfactory yields. Modern approaches have focused on the use of catalysts to improve efficiency and selectivity.

Iron-catalyzed one-pot synthesis has emerged as an effective method. One such protocol utilizes a tricarbonyl(η⁴-cyclopentadienone) iron complex to catalyze the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This process generates the necessary o-phenylenediamine and α-dicarbonyl intermediates in situ, leading to the formation of quinoxaline derivatives in good to excellent yields (49–98%). nih.gov

Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and, in some cases, improve yields by facilitating an instantaneous condensation to afford the quinoxaline product, often without the need for a solvent or catalyst. researchgate.net Other catalytic systems, such as Schiff base dioxomolybdenum(VI) complexes, have also been reported to effectively promote the condensation of benzoins and 1,2-diamines under mild, one-pot conditions. raco.cat

The choice of catalyst and reaction conditions can also influence the regioselectivity when using unsymmetrical o-phenylenediamines, which is a critical factor in the synthesis of specifically substituted quinoxaline derivatives.

Functional Group Interconversions on the Quinoxaline Ring System

The 2-(methylaminocarbonyl) group and the quinoxaline core offer multiple sites for chemical modification, allowing for a range of functional group interconversions.

Reactions at the Methylaminocarbonyl Moiety

The amide functionality at the 2-position of the quinoxaline ring is a versatile handle for various chemical transformations, including hydrolysis, reduction, and rearrangement reactions.

Hydrolysis: The amide group of this compound can be hydrolyzed under acidic or basic conditions to yield quinoxaline-2-carboxylic acid nih.govnih.gov. This transformation is a common and fundamental reaction of amides, providing a route to carboxylic acid derivatives which can be further functionalized.

ReactionReagents and ConditionsProduct
HydrolysisH2O, H+ or OH-, heatQuinoxaline-2-carboxylic acid

Reduction: The reduction of the amide group offers a pathway to 2-(aminomethyl)quinoxaline. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation, which converts the carbonyl group of the amide into a methylene (B1212753) group byjus.commasterorganicchemistry.comyoutube.comyoutube.com.

ReactionReagents and ConditionsProduct
Reduction1. LiAlH4, THF/ether 2. H2O2-(Aminomethyl)quinoxaline

Hofmann Rearrangement: The Hofmann rearrangement provides a method for the conversion of a primary amide to a primary amine with one less carbon atom. Treatment of this compound with bromine and a strong base like sodium hydroxide (B78521) would be expected to yield 2-aminoquinoxaline through an isocyanate intermediate. This reaction is significant as it offers a route to 2-aminoquinoxalines, which are valuable precursors for the synthesis of fused heterocyclic systems wikipedia.orgchemistrysteps.commasterorganicchemistry.comyoutube.comslideshare.net.

ReactionReagents and ConditionsProduct
Hofmann RearrangementBr2, NaOH, H2O2-Aminoquinoxaline

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the quinoxaline system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the pyrazine ring and the substituent at the 2-position. The methylaminocarbonyl group is a deactivating group, which will direct incoming electrophiles primarily to the meta-positions (C-6 and C-7) relative to the pyrazine ring fusion.

Nitration: Nitration of the quinoxaline ring typically requires harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid. For this compound, the substitution is expected to occur at the C-6 or C-7 position.

ReactionReagents and ConditionsExpected Major Products
NitrationHNO3, H2SO46-Nitro-2-(methylaminocarbonyl)quinoxaline and 7-Nitro-2-(methylaminocarbonyl)quinoxaline

Sulfonation: Sulfonation can be achieved by treating the quinoxaline derivative with fuming sulfuric acid (H2SO4/SO3). Similar to nitration, the sulfonic acid group is expected to be introduced at the C-6 or C-7 position researchgate.net.

ReactionReagents and ConditionsExpected Major Products
SulfonationH2SO4, SO3This compound-6-sulfonic acid and this compound-7-sulfonic acid

Halogenation: Halogenation of the benzene ring of quinoxaline can be performed using halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst. The substitution pattern is anticipated to favor the 6- and 7-positions.

ReactionReagents and ConditionsExpected Major Products
BrominationBr2, FeBr36-Bromo-2-(methylaminocarbonyl)quinoxaline and 7-Bromo-2-(methylaminocarbonyl)quinoxaline

Nucleophilic Attack on the Pyrazine Ring

The pyrazine ring of the quinoxaline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-3 position, especially when the ring is activated by N-oxidation or the presence of a good leaving group. In the case of this compound, direct nucleophilic substitution of a hydrogen atom at the C-3 position is challenging. However, prior activation, for instance by N-oxidation, could facilitate such reactions nih.govmdpi.comnih.gov.

Formation of Advanced Quinoxaline Scaffolds

The functional groups on this compound can be utilized to construct more complex, fused heterocyclic systems, which are of great interest in drug discovery.

Cyclization Reactions

Intramolecular or intermolecular cyclization reactions starting from derivatives of this compound can lead to a variety of fused quinoxaline scaffolds.

Synthesis of Imidazo[1,2-a]quinoxalines: 2-Aminoquinoxaline, which can be synthesized from this compound via the Hofmann rearrangement, is a key precursor for the synthesis of imidazo[1,2-a]quinoxalines. Reaction of 2-aminoquinoxaline with α-haloketones or related reagents leads to the formation of this tricyclic system researchgate.netnih.govflinders.edu.auresearchgate.netnih.gov.

PrecursorReagents and ConditionsFused Scaffold
2-Aminoquinoxalineα-Haloketone (e.g., phenacyl bromide), baseImidazo[1,2-a]quinoxaline

Synthesis of Pyrazolo[3,4-b]quinoxalines: Another important class of fused quinoxalines, the pyrazolo[3,4-b]quinoxalines, can be accessed from appropriately substituted quinoxaline precursors. For instance, a 2-hydrazinoquinoxaline (B1584267) derivative, which could potentially be synthesized from this compound, can undergo cyclization to form a pyrazolo ring fused to the quinoxaline core nih.govnih.govmdpi.compurdue.edu.

Condensation Reactions with Heterocyclic Systems

Condensation reactions provide a powerful tool for the construction of complex molecules. Derivatives of this compound can serve as building blocks in such reactions.

Condensation with Diketones: 2-Aminoquinoxaline can undergo condensation with 1,2- or 1,3-dicarbonyl compounds to form new heterocyclic rings fused to the quinoxaline system. For example, condensation with a β-diketone can lead to the formation of a pyrimido[1,2-a]quinoxaline system researchgate.netresearchgate.net.

Formation of Triazoloquinoxalines: Conversion of the methylaminocarbonyl group to a hydrazide (quinoxaline-2-carbohydrazide) opens up pathways to triazole-fused systems. The carbohydrazide (B1668358) can be cyclized with various reagents to form triazoloquinoxalines, which are another class of medicinally important compounds nih.govacs.org. For example, reaction with carbon disulfide followed by cyclization can yield a thioxotriazoloquinoxaline.

PrecursorReagents and ConditionsFused Scaffold
Quinoxaline-2-carbohydrazide1. CS2, KOH 2. CyclizationTriazolo[4,3-a]quinoxalin-4-thione

Derivatization to Form Schiff Bases

The formation of Schiff bases from this compound is not a direct process. The methylaminocarbonyl group (-CONHCH₃) at the 2-position of the quinoxaline ring does not possess the necessary functional group—a primary amine or a carbonyl group (aldehyde or ketone)—to directly participate in a condensation reaction to form a Schiff base (an imine). Therefore, derivatization of this compound to a Schiff base necessitates a preliminary chemical transformation of the methylaminocarbonyl moiety.

One plausible synthetic route involves the hydrolysis of the amide to the corresponding quinoxaline-2-carboxylic acid. This carboxylic acid can then be converted into a more reactive species, such as an acyl chloride, which can subsequently be reduced to quinoxaline-2-carboxaldehyde. This aldehyde derivative is a suitable precursor for Schiff base synthesis. The reaction of quinoxaline-2-carboxaldehyde with a primary amine, catalyzed by a weak acid, would yield the desired Schiff base. The general reaction for Schiff base formation from an aldehyde and a primary amine is depicted below:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

While specific studies on the derivatization of this compound to Schiff bases are not extensively documented, the synthesis of Schiff bases from quinoxaline-2-carboxaldehyde and its derivatives is well-established. ijfans.orgajrconline.orgnih.gov For instance, research has shown the successful condensation of quinoxaline-2-carboxaldehyde with various amines, including semicarbazide (B1199961) and furfurylamine, to form the corresponding Schiff base metal complexes. ijfans.org Another study details the synthesis of 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines by reacting an intermediate, 2-(p-formylphenoxy)-3-methyl quinoxaline, with a range of substituted aromatic amines. nih.gov

An alternative pathway to a Schiff base from this compound could involve the conversion of the methylaminocarbonyl group into a primary amine. This could potentially be achieved through a Hofmann, Curtius, or Lossen rearrangement of the corresponding carboxylic acid derived from the hydrolysis of the starting amide. The resulting 2-aminoquinoxaline could then react with an appropriate aldehyde or ketone to form a Schiff base.

Mechanisms of Key Chemical Transformations

The chemical reactivity of the quinoxaline ring system is characterized by its electron-deficient nature, which influences the mechanisms of its transformations. researchgate.net While specific mechanistic studies on this compound are limited, the general mechanisms of reactions involving the quinoxaline scaffold provide a framework for understanding its behavior.

One of the fundamental reactions of quinoxalines is nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring makes the quinoxaline nucleus susceptible to attack by nucleophiles. In the case of substituted quinoxalines, such as 2-chloroquinoxaline, the chlorine atom can be readily displaced by nucleophiles. rsc.org For this compound, while the methylaminocarbonyl group is not a typical leaving group, the electron-deficient nature of the ring can activate other positions for nucleophilic attack, particularly if the ring is further activated by N-oxidation.

Vicarious Nucleophilic Substitution (VNS) of hydrogen is another important reaction mechanism for functionalizing electron-deficient heterocycles like quinoxaline. rsc.org This reaction involves the addition of a carbanion (stabilized by a leaving group) to the aromatic ring, followed by base-induced β-elimination to afford the substituted product. Studies on quinoxaline N-oxides have shown that a variety of substituents can be introduced onto the quinoxaline ring via this mechanism. rsc.org

Radical reactions also play a significant role in the chemistry of quinoxaline derivatives. For instance, the trifluoroalkylation of quinoxalin-2(1H)-ones has been shown to proceed through a radical mechanism, initiated by the formation of a trifluoromethyl radical. nih.gov This radical then adds to an alkene, and the resulting radical intermediate reacts with the quinoxalin-2(1H)-one. The presence of radical scavengers like TEMPO has been shown to inhibit such reactions, confirming the radical pathway. nih.gov

Finally, the mechanism of action of certain quinoxaline derivatives as therapeutic agents can shed light on their chemical transformations under biological conditions. For example, some quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have been identified as DNA-damaging agents. mdpi.com Their mode of action is believed to involve the reduction of the N-oxide groups to generate reactive radical species that can cause DNA strand scission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is a fundamental technique for determining the structure of organic compounds by identifying the number and type of hydrogen atoms present. In the ¹H NMR spectrum of a related compound, 2-methylquinoxaline, the aromatic protons of the quinoxaline ring typically appear in the downfield region, between 7.55 and 8.74 ppm, while the methyl protons are observed as a singlet further upfield, around 2.78 ppm. chemicalbook.com For this compound, the spectrum would be more complex due to the methylaminocarbonyl substituent. The protons on the quinoxaline ring would exhibit characteristic splitting patterns based on their coupling with adjacent protons. researchgate.net The methyl group of the aminocarbonyl moiety would likely appear as a doublet due to coupling with the adjacent N-H proton, and the N-H proton itself would present as a quartet. The exact chemical shifts are influenced by the solvent and concentration. uncw.edu

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Quinoxaline H 7.6 - 8.8 Multiplet
NH Variable Quartet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low (about 1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. springernature.com

For quinoxaline derivatives, the carbon atoms of the heterocyclic ring resonate at distinct chemical shifts. chemicalbook.com In this compound, the carbonyl carbon of the amide group would be expected to appear significantly downfield, typically in the range of 160-180 ppm. The carbons of the quinoxaline ring would appear in the aromatic region (120-150 ppm), with their specific shifts influenced by the position of the substituent. The methyl carbon of the aminocarbonyl group would resonate in the upfield region, typically around 20-30 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 160 - 180
Quinoxaline C 120 - 150

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons that are typically separated by two or three bonds. youtube.com For this compound, a COSY spectrum would reveal the connectivity of the protons on the quinoxaline ring and the coupling between the N-H proton and the methyl protons of the substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com An HSQC spectrum of this compound would definitively assign which protons are attached to which carbons in the quinoxaline ring and the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net The molecular weight of the parent compound, 2-methylquinoxaline, is 144.17 g/mol . nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. sannova.net This high level of accuracy allows for the determination of the elemental composition of the molecule, which is a crucial step in confirming its identity. nih.gov For this compound, HRMS would be used to confirm the molecular formula, C₁₀H₉N₃O.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, the molecular ion of the compound of interest is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. chromatographyonline.com For this compound, key fragmentation pathways would likely involve the loss of the methylamino group (-NHCH₃) or the entire methylaminocarbonyl side chain (-CONHCH₃). Analysis of these fragmentation patterns can help to confirm the structure of the molecule and distinguish it from isomers. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the quinoxaline ring system and the N-methylamide substituent. The vibrational modes of the bonds within the molecule give rise to characteristic absorption bands at specific frequencies.

The key functional groups and their expected IR absorption regions are:

N-H Stretching: The presence of the secondary amide (–CO-NH-CH₃) is confirmed by a characteristic N-H stretching vibration. This typically appears as a single, sharp to moderately broad band in the region of 3350-3180 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the quinoxaline ring are observed as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aliphatic C-H stretching of the methyl group (–CH₃) appears as distinct bands in the 2975-2850 cm⁻¹ region. scialert.net

C=O Stretching (Amide I Band): The carbonyl group of the amide is one of the most prominent features in the IR spectrum, giving rise to a strong absorption band known as the Amide I band. For secondary amides, this band is typically observed in the range of 1680-1630 cm⁻¹. nih.gov

N-H Bending (Amide II Band): The in-plane bending of the N-H bond, coupled with C-N stretching, results in the Amide II band. This strong band is characteristic of secondary amides and appears in the 1570-1515 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system are found in the 1620-1450 cm⁻¹ region. These bands are often of medium to strong intensity and can sometimes overlap. mdpi.com

C-N Stretching: The stretching vibration of the C-N bond in the amide linkage typically appears in the 1300-1200 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds on the benzene ring portion of the quinoxaline moiety give rise to strong bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern.

The analysis of these characteristic absorption bands allows for the unambiguous confirmation of the presence of the methylaminocarbonyl group and the quinoxaline core.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Amide N-HStretching3350 - 3180Medium to Strong
Aromatic C-HStretching3100 - 3000Weak to Medium
Aliphatic C-HStretching2975 - 2850Medium
Amide C=OStretching (Amide I)1680 - 1630Strong
Amide N-HBending (Amide II)1570 - 1515Strong
Quinoxaline RingC=N and C=C Stretching1620 - 1450Medium to Strong
Amide C-NStretching1300 - 1200Medium
Aromatic C-HOut-of-plane Bending900 - 675Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The resulting spectrum provides valuable information about the conjugated π-electron system of this compound. The quinoxaline ring system, being an extended aromatic heterocycle, exhibits characteristic absorption bands.

The UV-Vis spectrum of quinoxaline derivatives, typically recorded in solvents such as ethanol, methanol, or dimethylformamide, shows two main absorption regions:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For quinoxaline derivatives, these typically result in strong absorption bands in the UV region, often with multiple maxima. The main absorption bands for the quinoxaline core are generally observed between 230-280 nm and a second, more structured band system around 300-350 nm. researchgate.net

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital. These transitions are symmetry-forbidden and thus result in weak absorption bands, often appearing as a shoulder on the longer-wavelength side of the π → π* bands, typically above 350 nm. mdpi.com

The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the quinoxaline ring. The methylaminocarbonyl group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoxaline, due to the extension of the conjugated system.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

Transition Type Expected Wavelength (λmax) Solvent Typical Molar Absorptivity (ε)
π → π~240-280 nmEthanol/MethanolHigh
π → π~320-350 nmEthanol/MethanolModerate to High
n → π*>350 nmEthanol/MethanolLow

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a detailed molecular structure, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would yield an unambiguous confirmation of its constitution and stereochemistry.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

A crystallographic study of this compound would provide the following key information:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry elements present in the crystal structure.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the geometry of the quinoxaline ring and the amide group.

Intermolecular Interactions: Details of hydrogen bonding (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule) and π-π stacking interactions between the quinoxaline rings, which govern the packing of the molecules in the crystal. researchgate.net

While specific crystallographic data for this compound is not publicly available, the data for a related compound, 2-(2-Thienyl)quinoxaline, reveals a planar molecule that packs in a herringbone pattern. researchgate.net A similar planarity would be expected for the quinoxaline ring of this compound.

Interactive Data Table: Illustrative Crystallographic Data for a Quinoxaline Derivative

Parameter Example Value (for a related quinoxaline)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)98.76
Volume (ų)1020.4
Z (molecules/unit cell)4

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of synthesized compounds and to quantify their presence in various matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most common methods employed.

HPLC is a highly versatile and sensitive technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For this compound, reversed-phase HPLC is the most suitable mode. In this setup, a nonpolar stationary phase (typically a C18- or C8-bonded silica) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be determined by the presence of a single, sharp peak at a characteristic retention time under specific chromatographic conditions. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Interactive Data Table: Typical HPLC Conditions for the Analysis of Quinoxaline Derivatives

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid. nih.govnih.gov
Flow Rate 0.5 - 1.5 mL/min
Detection UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm or ~330 nm)
Temperature Ambient or controlled (e.g., 30-40 °C)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a relatively stable heterocyclic compound, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. The retention time is a key parameter for identification. Purity is assessed by the observation of a single peak, and quantification is performed using a suitable internal or external standard.

Interactive Data Table: General GC Conditions for Quinoxaline Analysis

Parameter Condition
Column Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) tandfonline.com
Carrier Gas Helium or Nitrogen
Injector Temperature 250 - 280 °C
Oven Program Temperature programming (e.g., starting at 100-150 °C and ramping up to 250-280 °C) to ensure good peak shape and resolution.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Thin-layer chromatography is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. A TLC plate is coated with a stationary phase (commonly silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate by capillary action.

For this compound, a mixture of a nonpolar solvent like hexane (B92381) or toluene and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane is typically used as the mobile phase. chemistryjournal.inresearchgate.net The compound is spotted on the plate, and after development, its position is visualized, often under UV light (at 254 nm), where the quinoxaline ring will quench the fluorescence of the indicator in the silica gel, appearing as a dark spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. The presence of a single spot indicates a high degree of purity.

Interactive Data Table: Suitable TLC Systems for this compound

Stationary Phase Mobile Phase (Solvent System) Visualization Expected Rf Value
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v)UV light (254 nm)0.3 - 0.6
Silica Gel 60 F₂₅₄Toluene:Acetone (e.g., 8:2 v/v)UV light (254 nm)0.4 - 0.7
Silica Gel 60 F₂₅₄Dichloromethane:Methanol (e.g., 9.5:0.5 v/v)UV light (254 nm)0.5 - 0.8

Advanced Analytical Methods (e.g., Capillary Electrophoresis)

In the realm of pharmaceutical analysis, advanced analytical techniques are indispensable for ensuring the purity, stability, and quality of drug substances. For a compound such as this compound, which belongs to the quinoxaline class of compounds known for their diverse biological activities, sophisticated analytical methodologies are crucial. nih.govbohrium.com Capillary electrophoresis (CE) stands out as a powerful and versatile separation technique well-suited for the analysis of such pharmaceutical compounds. nih.govnih.gov

Capillary electrophoresis offers high separation efficiency, short analysis times, and requires only minute sample volumes. researchgate.net Its application in pharmaceutical analysis is extensive, covering the determination of active ingredients, impurity profiling, and the analysis of counter-ions. nih.govspringernature.com For this compound, CE can be employed to resolve the main compound from any potential process-related impurities, degradation products, or enantiomers if chiral centers are present.

The fundamental principle of CE lies in the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field. The separation is based on differences in the charge-to-size ratio of the analytes. Various modes of CE, such as capillary zone electrophoresis (CZE), micellar electrokinetic chromatography (MEKC), and capillary electrochromatography (CEC), can be adapted for the analysis of quinoxaline derivatives.

Detailed Research Findings

While specific research detailing the capillary electrophoresis of this compound is not extensively published, the broader literature on the analysis of quinoxaline derivatives and other pharmaceutical compounds provides a solid foundation for its application. For instance, CE has been successfully used for the analysis of various heterocyclic compounds, demonstrating its capability to separate structurally similar molecules.

In a hypothetical application of CE for the analysis of this compound, a method would be developed to achieve optimal separation. This would involve the careful selection of the background electrolyte (BGE), pH, applied voltage, and capillary dimensions. A typical CZE method for a neutral compound like this compound might involve solubilizing it in a suitable organic solvent and then diluting it with the BGE. Detection would likely be performed using UV-Vis spectrophotometry, as the quinoxaline ring system is chromophoric.

The following interactive data table illustrates a potential set of experimental conditions for the analysis of this compound by Capillary Zone Electrophoresis, based on common practices in pharmaceutical analysis.

ParameterConditionRationale
Instrument Capillary Electrophoresis SystemStandard equipment for CE analysis.
Capillary Fused-silica, 50 µm i.d., 375 µm o.d., 50 cm total length (40 cm to detector)Common dimensions for good resolution and sensitivity.
Background Electrolyte (BGE) 25 mM Sodium phosphate (B84403) bufferA common buffer system providing good buffering capacity.
pH 7.4Physiological pH, can be adjusted to optimize separation.
Applied Voltage 20 kVProvides efficient migration and reasonable analysis time.
Injection Hydrodynamic, 50 mbar for 5sA reproducible method for introducing the sample into the capillary.
Detection UV at 254 nm and 310 nmThe quinoxaline core and conjugated systems are expected to have strong absorbance in the UV region.
Temperature 25 °CControlled temperature ensures reproducible migration times.

In a research setting, the development of a CE method for this compound would involve systematically optimizing these parameters to achieve the desired resolution and sensitivity. The method would then be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness for its intended analytical purpose, such as impurity determination or assay.

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting the electronic structure and properties of molecules. For quinoxaline derivatives, these methods have been instrumental in understanding their reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to study various quinoxaline derivatives to explore their reactivity, electronic stability, and optical properties. While specific DFT studies dedicated solely to this compound are scarce, the principles of DFT applications on analogous quinoxaline structures can be extrapolated. These studies typically involve the use of functionals like B3LYP to predict molecular geometries and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in chemical reactions.

For the broader class of quinoxaline derivatives, DFT calculations have been employed to determine their HOMO-LUMO energies and the corresponding energy gap. A smaller gap generally suggests higher reactivity. Although specific values for this compound are not readily found in dedicated studies, analysis of related compounds suggests that the electronic nature of the methylaminocarbonyl substituent would influence the energies of the frontier orbitals.

Several key quantum chemical parameters can be derived from DFT calculations to describe the global reactivity of a molecule. These include hardness (η), electronegativity (χ), and the dipole moment (μ).

A significant piece of data available for N-methylquinoxaline-2-carboxamide is its dipole moment, which has been both experimentally measured and theoretically calculated. The calculated dipole moment is reported to be 4.14 Debye, a value that shows excellent agreement with the experimental value of 4.15 ± 0.03 Debye. uah.es This parameter is crucial for understanding the molecule's polarity and its interaction with other polar molecules and electric fields. The good correspondence between the calculated and experimental values validates the computational approach used in its determination.

Table 1: Calculated and Experimental Dipole Moment of N-methylquinoxaline-2-carboxamide

ParameterCalculated Value (D)Experimental Value (D)
Dipole Moment (μ)4.144.15 ± 0.03

Data sourced from references uah.es.

Other parameters like hardness and electronegativity, which are related to the HOMO and LUMO energies, are important for predicting the molecule's behavior in chemical reactions. Hardness is a measure of resistance to deformation or change, while electronegativity indicates the power of an atom to attract electrons to itself.

The theoretical investigation of molecules like this compound relies on electronic structure theory, with various levels of approximation. The Hartree-Fock (HF) method and post-HF methods are foundational, but DFT has become a more common approach due to its balance of accuracy and computational cost. The choice of the basis set, which is a set of functions used to build the molecular orbitals, is also a critical aspect of these calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the three-dimensional structure and dynamic behavior of molecules.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For N-methylquinoxaline-2-carboxamide, molecular mechanics and quantum mechanics calculations have been utilized to determine its stable conformation, particularly when it is part of a larger complex interacting with DNA. These studies are essential for understanding the steric and electronic factors that govern its binding and reactivity. The optimized geometry provides the foundation for all other computational property predictions.

Potential Energy Surface Analysis

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. libretexts.orglibretexts.org This energy landscape provides a theoretical framework to understand molecular stability, conformational preferences, and reaction pathways. libretexts.org For a molecule like this compound, a PES analysis can identify the most stable conformations (energy minima) and the energy barriers required to transition between them (saddle points or transition states). libretexts.orgcalcus.cloud

The analysis begins with the selection of key dihedral angles that define the orientation of the methylamino and carbonyl groups relative to the quinoxaline ring. By systematically rotating these bonds and calculating the single-point energy at each step using quantum mechanics methods (like Density Functional Theory - DFT), a multi-dimensional surface is generated. calcus.cloud The minima on this surface correspond to the equilibrium geometries of the molecule. For instance, the planarity between the carboxamide group and the quinoxaline ring is a critical factor, as conjugation can influence electronic properties and interaction capabilities. The PES can reveal the energetic cost of rotating the amide bond, providing information on its rotational barrier and the relative populations of different conformers at a given temperature. This information is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape of a molecule over time, providing a dynamic view of its flexibility and behavior in a simulated environment (e.g., in a solvent or bound to a protein). While specific MD studies on this compound are not extensively documented, the methodology has been applied to closely related quinoxaline-2-carboxamide derivatives to assess their stability within protein binding sites. researchgate.net

In a typical MD simulation for conformational analysis, the molecule is placed in a simulation box, often filled with water molecules to mimic physiological conditions. The forces acting on each atom are calculated using a molecular mechanics force field. Newton's equations of motion are then solved iteratively to track the trajectory of each atom over a set period, typically nanoseconds to microseconds.

Analysis of the resulting trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over time. A stable RMSD indicates that the molecule is maintaining a consistent average conformation.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. For this compound, this could highlight the flexibility of the methylaminocarbonyl side chain.

Conformational Clustering: To group the observed conformations into representative clusters, identifying the most populated and thus energetically favorable shapes the molecule adopts.

Hydrogen Bonding: To analyze the dynamics of intramolecular and intermolecular hydrogen bonds, which are crucial for stabilizing specific conformations and for interactions with biological targets.

For example, MD simulations were used to confirm the stability of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives within the binding pocket of a target protein over a 10-nanosecond simulation. researchgate.net Such studies are vital for validating docking poses and understanding the dynamic nature of the ligand-receptor complex.

Monte Carlo Simulations

Monte Carlo (MC) simulations provide another avenue for exploring the conformational space of molecules. Unlike the deterministic nature of MD, MC methods use a stochastic or probability-based approach. The process involves making random changes to the molecule's conformation (e.g., rotating a bond) and accepting or rejecting the new conformation based on a set of energetic criteria, commonly the Metropolis criterion. This allows the simulation to overcome energy barriers and theoretically sample all possible conformations.

For this compound, an MC simulation could be employed to:

Identify Low-Energy Conformations: By performing a large number of random moves, the simulation can efficiently search for and identify the global and local energy minima on the potential energy surface.

Determine Thermodynamic Properties: By sampling a Boltzmann distribution of states, MC simulations can be used to calculate average thermodynamic properties like enthalpy and entropy.

Docking and Binding Site Analysis: MC-based algorithms can be used to dock a ligand into a protein's active site, exploring various positions, orientations, and conformations of the ligand to find the most favorable binding mode.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to decipher how a molecule's chemical structure correlates with its biological activity. mdpi.com In silico SAR prediction uses computational models to anticipate the activity of new or untested compounds, thereby accelerating the drug discovery process.

For the quinoxaline class of compounds, SAR analyses have revealed several key trends. For instance, in a series of anticancer quinoxalines, the presence of unsubstituted aromatic rings was found to be more active than substituted ones. mdpi.com Another study on quinoxaline-2-carboxamides as antimycobacterial agents found that substituting an ethoxycarbonyl group at position 2 with a carboxamide group had a negative impact on activity. nih.govmdpi.com Furthermore, substitutions on the quinoxaline ring itself are critical; electron-withdrawing groups like -Cl or -CF3 at position 7 have been shown to enhance the antimycobacterial activity of quinoxaline-2-carboxamide 1,4-di-N-oxides. researchgate.net These insights are crucial for guiding the synthesis of new derivatives of this compound with improved therapeutic potential.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov Numerous docking studies have been performed on quinoxaline-2-carboxamide derivatives to elucidate their mechanism of action against various diseases. These studies provide a static snapshot of the most probable binding mode and highlight key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Derivatives of quinoxaline-2-carboxamide have been docked into the active sites of a diverse range of biological targets, demonstrating the scaffold's versatility. Key examples include:

Anticancer Targets: Docking studies have identified quinoxaline derivatives as inhibitors of crucial cancer-related proteins like Vascular Endothelial Growth Factor Receptor (VEGFR), human DNA topoisomerase, Pim-1 kinase, Epidermal Growth Factor Receptor (EGFR), and Apoptosis signal-regulated kinase 1 (ASK1). nih.govnih.govnih.govekb.egnih.gov For instance, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide was predicted to bind to both human DNA topoisomerase and VEGFR. nih.govnih.gov

Antimycobacterial Targets: As potential treatments for tuberculosis, quinoxaline-2-carboxamide 1,4-di-N-oxides have been docked into the ATP-binding site of Mycobacterium tuberculosis DNA gyrase B, showing a binding mode similar to the known inhibitor novobiocin. nih.govmdpi.com

Anti-inflammatory Targets: The dual inhibition of EGFR and Cyclooxygenase-2 (COX-2) by quinoxaline derivatives has been explored through docking, revealing interactions with key residues in the catalytic pockets of both enzymes. nih.gov

The following table summarizes key findings from various molecular docking studies on quinoxaline-2-carboxamide derivatives.

Target ProteinPDB IDKey Interacting ResiduesType of Interactions NotedReference
M. tuberculosis DNA Gyrase B(Homology Model)Asp88, Glu54, Arg80Hydrogen bonds, hydrophobic interactions mdpi.com
Pim-1 KinaseNot SpecifiedNot SpecifiedUnclassical binding mode in ATP pocket nih.gov
EGFR1M17Met769, Asp831, Leu694, Val702Hydrogen bonds, hydrophobic interactions nih.gov
COX-23LN1Gln178, Leu338, Ser339, Val335Hydrogen bonds, Pi-Sigma, alkyl interactions nih.gov
VEGFR-2Not SpecifiedNot SpecifiedBinding to active site ekb.eg
ASK1Not SpecifiedNot SpecifiedInhibition of kinase nih.gov

Ligand-Based Drug Design Principles

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become essential. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. One of the primary techniques is pharmacophore modeling.

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target and elicit a biological response. A notable study on a series of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives with antimycobacterial activity employed the LigandScout program to construct a 3D pharmacophore model. nih.govmdpi.com

The best-ranked pharmacophore model generated from active compounds included the following features:

One aromatic ring

Four hydrophobic regions

Three hydrogen bond acceptors

One hydrogen bond donor nih.gov

This model serves as a 3D query to screen virtual libraries for new compounds that possess these specific features in the correct spatial arrangement, thereby identifying potential new hits. The quinoxaline-2-carboxamide scaffold itself was suggested to be a crucial component for activity. nih.gov This approach successfully rationalized the structural requirements for the antimycobacterial activity of this class of compounds and can guide the design of novel derivatives, including modifications to the this compound core structure.

Interplay between Theoretical Predictions and Experimental Observations

The true power of computational chemistry is realized when theoretical predictions are used to explain and rationalize experimental results, creating a feedback loop that accelerates scientific discovery. For the quinoxaline class of compounds, there are several examples where in silico data correlates well with and provides mechanistic insight into in vitro and in vivo findings.

Docking Scores and Biological Activity: In many studies, a good correlation has been observed between the predicted binding affinities from molecular docking and the experimentally measured biological activities (e.g., IC50 values). For instance, novel quinoxaline derivatives designed as EGFR inhibitors showed that the most potent compounds in cell-based anticancer assays also exhibited the strongest binding interactions in docking simulations. nih.govnih.gov This synergy validates the proposed binding mode and confirms the relevance of the biological target.

Rationalizing SAR Data: Computational models can explain observed SAR trends. A study on quinoxaline-triazole hybrids as anticancer agents found that compounds with hydrophilic groups (like carboxylic acid or sulfonamide) were significantly more potent than those with lipophilic groups. acs.org Docking studies can rationalize this by showing that the hydrophilic moieties form crucial hydrogen bonds or electrostatic interactions within the target's active site that are not possible for the lipophilic analogues.

Comparing Similar Scaffolds: Experimental screening of quinoxaline-2-carboxylic acid 1,4-dioxides against mycobacteria revealed that an ethoxycarbonyl group at position 2 led to higher potency than a carboxamide group. nih.govmdpi.com While the exact reason would require further detailed computational analysis, such as calculating binding free energies, this highlights a case where a subtle structural change, like that between an ester and an amide as seen in this compound, can significantly impact biological outcomes. Theoretical models can then be employed to investigate the underlying electronic or steric reasons for this difference.

This interplay allows researchers to move beyond simple trial-and-error synthesis and adopt a more targeted, hypothesis-driven approach to drug design, ultimately making the process more efficient and cost-effective.

Advanced Research Applications of Quinoxaline Derivatives Focus on Academic Principles

Research in Catalysis

The quinoxaline (B1680401) scaffold is a subject of considerable interest in the field of catalysis, primarily due to its versatile coordination chemistry and the tunable electronic properties of its derivatives. These characteristics make them promising candidates for the design of sophisticated catalytic systems.

Ligand Design for Metal Complexes

Quinoxaline derivatives are extensively employed in the design of ligands for transition metal complexes. The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline moiety serve as excellent coordination sites for metal ions. nih.govnih.gov The electronic nature of the quinoxaline ring, which is electron-deficient, can be readily modified by introducing various substituents, thereby allowing for the fine-tuning of the ligand's properties. This tunability is crucial for controlling the catalytic activity and selectivity of the resulting metal complexes. nih.gov

For instance, the introduction of a methylaminocarbonyl group at the 2-position, as in 2-(Methylaminocarbonyl)quinoxaline, would be expected to influence the ligand's electronic and steric properties. The carbonyl group can act as an additional coordination site or influence the electron density of the quinoxaline ring system through resonance and inductive effects. Research on related quinoxaline-based ligands, such as 2,3-bis(1-methylimidazol-2-yl)quinoxaline (bmiq), has demonstrated the potential for creating ligands with decoupled electron transfer and metal coordination sites, a feature that can be highly advantageous in catalytic processes. rsc.org

Table 1: Examples of Quinoxaline-Based Ligands and their Metal Complexes

LigandMetal Ion(s)Application Area
2-(2′-pyridyl)quinoxaline (pqx)Cr(III), Co(II), Cu(II), Zn(II), Mn(II), Fe(II), Ni(II)Biological activity studies nih.gov
N(2),N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamineCo(II), Ni(II), Cu(II), Zn(II)Antimicrobial and DNA binding studies nih.gov
2,3-bis(1-methylimidazol-2-yl)quinoxaline (bmiq)Pt(II), Au(III)Redox-active complexes rsc.org
Substituted Benzo[g]quinoxalineRu(II)Photodynamic therapy nih.gov

Cyclometalating Agents for Transition Metals (e.g., Ir(III), Pt(II))

Quinoxaline derivatives have been investigated as cyclometalating agents for transition metals like Iridium(III) and Platinum(II). nih.gov Cyclometalation, the formation of a chelate ring containing a metal-carbon bond, can significantly enhance the stability and influence the photophysical properties of the resulting complexes. The electron-deficient nature of the quinoxaline ring is known to lead to longer wavelength absorption and emission in Ir(III) complexes, which is particularly beneficial for applications in energy upconversion and cellular bioimaging. nih.gov

Role of Quinoxaline Moiety in Catalytic Activity

The quinoxaline moiety plays a crucial role in the catalytic activity of its derivatives. Its π-deficient aromatic system can facilitate electron transfer processes, which are central to many catalytic cycles. researchgate.net The ability of the quinoxaline ring to stabilize different oxidation states of a coordinated metal center is another key factor. Furthermore, the rigid structure of the quinoxaline scaffold can provide a well-defined coordination environment, which can lead to high selectivity in catalytic reactions. The diverse biological activities reported for quinoxaline derivatives, such as antibacterial and anticancer properties, are often linked to their ability to interact with biological targets, a property that also underpins their potential in biocatalysis and medicinal chemistry. nih.gov

Research in Material Science

The unique electronic and photophysical properties of quinoxaline derivatives make them highly attractive for applications in material science, particularly in the development of advanced functional organic materials.

Exploration as Functional Organic Materials

Quinoxaline-based compounds are widely explored as functional organic materials due to their inherent charge transport properties and high synthetic versatility. researchgate.net The electron-accepting nature of the quinoxaline core makes it a valuable building block for creating materials with tailored electronic characteristics. These materials have found applications in various fields, including as chemically controllable switches and in the development of novel dyes. researchgate.net

Applications in Electroluminescent Materials and Organic Semiconductors

Quinoxaline derivatives have shown significant promise as electron-transporting materials in organic light-emitting diodes (OLEDs) and as components of organic semiconductors. researchgate.netnih.gov Their electron-deficient character facilitates efficient electron injection and transport, a critical requirement for high-performance electronic devices. The development of quinoxaline-based small molecules and polymers has led to materials with applications in photovoltaic cells and OLEDs. case.edu For example, multifunctional small molecules incorporating a quinoxaline acceptor have been synthesized and shown to exhibit promising optoelectronic properties. case.edu

The introduction of a methylaminocarbonyl group in this compound could potentially enhance its performance in these applications by influencing intermolecular interactions and thin-film morphology, which are crucial for efficient charge transport and luminescence. Research on various quinoxaline derivatives has demonstrated their potential to act as efficient electroluminescent materials, with the ability to tune emission colors. researchgate.netrsc.org

Table 2: Applications of Quinoxaline Derivatives in Material Science

ApplicationQuinoxaline Derivative TypeKey Properties
Organic SemiconductorsGeneral quinoxaline derivativesElectron transport properties, chemical stability researchgate.net
Electroluminescent MaterialsChromophore-labeled quinoxalinesPhotoluminescent properties, fluorescence quantum yield researchgate.net
Organic Light-Emitting Diodes (OLEDs)Quinoxaline-triphenylamine based moleculesAggregation-induced emission, mechanochromic luminescence rsc.org
Organic Solar CellsQuinoxaline-based Y-type acceptorsReduced energy loss, superior charge generation/transport rsc.org

DNA Binding and Cleaving Agents in Research

Quinoxaline derivatives are recognized for their potential to interact with DNA, a key mechanism for many anticancer agents. Research has shown that the planar aromatic structure of the quinoxaline ring system is well-suited for inserting between the base pairs of the DNA double helix, a process known as DNA intercalation. This interaction can distort the DNA structure, interfering with essential cellular processes like replication and transcription, ultimately leading to cell death.

Furthermore, some quinoxaline derivatives function as topoisomerase inhibitors. tandfonline.comnih.gov Topoisomerases are vital enzymes that manage the topological state of DNA during cellular processes. youtube.comyoutube.com By stabilizing the transient complex between the topoisomerase enzyme and DNA, these compounds lead to DNA strand breaks, which can trigger apoptotic cell death. youtube.com For instance, certain novel 2-substituted-quinoxaline analogues have been shown to substantially suppress topoisomerase II activity. rsc.org Studies on specific quinoxaline-based compounds revealed inhibitory effects against topoisomerase II, with one derivative showing an IC₅₀ value of 7.529 µM. tandfonline.comnih.gov This dual action—intercalating into DNA and inhibiting topoisomerase enzymes—makes quinoxaline derivatives a subject of intensive research for the development of new therapeutic agents. tandfonline.comnih.govmdpi.com

Investigation of Bioactive Properties and Molecular Mechanisms

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. mdpi.comnih.gov The primary sites for substitution are typically the C-2, C-3, C-6, and C-7 positions. mdpi.com

SAR studies have revealed several key principles:

Substituents on the Quinoxaline Ring: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) on the benzene (B151609) portion of the quinoxaline ring can significantly influence activity. For example, some studies indicate that an electron-withdrawing chlorine atom enhances activity more than a bromine atom or a methyl group. mdpi.com Conversely, other studies found that replacing an electron-releasing methoxy (B1213986) group with a chlorine atom can decrease activity. mdpi.com The presence of a nitro group at the C-7 position has also been shown to decrease activity in some series. mdpi.com

Substituents at the C-2 and C-3 Positions: The groups attached at these positions are critical. The introduction of different aryl or heterocyclic rings, often connected via linkers like amides, ureas, or hydrazones, can modulate the biological effects. mdpi.comnih.govmdpi.com For instance, SAR studies on a series of quinoxaline-amide derivatives identified a clear relationship between the substituents and their inhibitory activity. nih.gov The nature of the linker is also important; some research indicates an N-linker at the C-3 position increases activity compared to an O-linker. mdpi.com

Molecular Hybridization: Combining the quinoxaline scaffold with other known pharmacophores (e.g., coumarin, imidazole) is a common strategy to enhance anticancer activity. rsc.orgmdpi.com This approach aims to create hybrid molecules that can interact with multiple biological targets.

Summary of Key Structure-Activity Relationship (SAR) Findings for Quinoxaline Derivatives
Position/ModificationObservationImpact on ActivityReference
C-2, C-3 SubstituentsUnsubstituted aromatic ringsHigher activity than substituted rings mdpi.com
Benzene Ring SubstituentsElectron-withdrawing group (Cl) vs. (Br) or (CH₃)Cl produces higher activity mdpi.com
C-2 Substituento,o-dimethoxyphenyl groupIncreases activity mdpi.com
C-3 LinkerN-linker vs. O-linkerN-linker increases activity mdpi.com
Side ChainHydrazide side chain with hydrogen-bond acceptor/donorPromotes activity mdpi.com

A key mechanism behind the antitumor effect of many quinoxaline derivatives is their ability to interfere with the cell cycle, a tightly regulated process that governs cell division. By disrupting this cycle, these compounds can halt the proliferation of cancer cells.

Research has demonstrated that various quinoxaline derivatives can induce cell cycle arrest at different phases. For example, certain quinoxaline 1,4-dioxides cause arrest at the G2/M phase, which is the transition phase between growth and mitosis. nih.gov One study found that a specific derivative, 2-acetyl-3-methyl-quinoxaline 1,4-dioxide (AMQ), blocked over 60% of colon cancer cells at the G2/M checkpoint. nih.gov Other quinoxaline compounds have been shown to arrest the cell cycle at the S phase or G1 transition. tandfonline.comnih.govrsc.org This cell cycle disruption is often a precursor to programmed cell death, or apoptosis. nih.govresearchgate.net For instance, a novel 2-substituted-quinoxaline analog was found to induce cell cycle arrest at the G1 transition, leading to apoptosis in breast cancer cells. rsc.org

Apoptosis is a natural, controlled process of programmed cell death that is often dysregulated in cancer, allowing tumor cells to survive and proliferate. Many chemotherapeutic agents, including quinoxaline derivatives, exert their anticancer effects by inducing apoptosis. nih.govdp.techresearchgate.net

Quinoxaline compounds can trigger apoptosis through multiple pathways:

Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress. Studies have shown that quinoxaline derivatives can modulate the levels of the Bcl-2 family of proteins, which are key regulators of this pathway. tandfonline.comnih.govnih.gov Specifically, they can cause the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. tandfonline.comnih.govmdpi.comnih.govnih.govresearchgate.net This shift in balance leads to mitochondrial damage and the release of factors that activate caspases. nih.gov

Caspase Activation: Caspases are a family of protease enzymes that execute the process of apoptosis. Research has confirmed that quinoxaline derivatives can lead to the activation of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8. tandfonline.comnih.govnih.govnih.gov The upregulation of caspase-3 has been observed in several cancer cell lines following treatment with these compounds. tandfonline.comnih.govnih.gov

Apoptotic Effects of Representative Quinoxaline Derivatives
Compound TypeMechanismObservationReference
Indeno[1,2-b]quinoxaline derivativeBcl-2 Family ModulationDownregulation of Bcl-2, upregulation of BAX nih.gov
Indeno[1,2-b]quinoxaline derivativeCaspase ActivationUpregulation of caspase-3 nih.gov
Quinoxaline 1,4-dioxide (DCQ)Bcl-2 Family ModulationDecreased Bcl-2 levels, increased Bax expression nih.gov
Quinoxaline-based derivative (Compound IV)Caspase ActivationUpregulation of pro-apoptotic proteins p53, caspase-3, caspase-8 tandfonline.comnih.gov
Quinoxaline-containing peptide (RZ2)Caspase ActivationActivation of effector caspases 3/7 nih.gov

Beyond direct DNA interaction, quinoxaline derivatives are being investigated as inhibitors of specific enzymes that play crucial roles in cancer development and progression. A prominent example is the inhibition of histone deacetylases (HDACs). researchgate.netfrontiersin.orgnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. nih.gov In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

HDAC inhibitors can reverse this process, reactivating silenced genes and leading to anticancer effects such as cell cycle arrest and apoptosis. nih.govnih.gov The quinoxaline scaffold has been identified as a promising framework for designing novel HDAC inhibitors. researchgate.netfrontiersin.orgnih.gov SAR studies have been conducted to optimize quinoxaline-based HDACIs, with some compounds showing potent inhibitory activity against several HDAC subtypes (HDAC1, HDAC4, and HDAC6). frontiersin.orgnih.gov For example, one derivative, compound 6c from a synthesized series, demonstrated potent inhibition of HDAC1, HDAC4, and HDAC6 with IC₅₀ values of 1.76, 1.39, and 3.46 µM, respectively. nih.gov The nitrogen atoms in the quinoxaline ring are thought to play a role as hydrogen-bond acceptors and can interact with the zinc ion in the enzyme's active site, which is a key feature for HDAC inhibition. frontiersin.org

Research on Antitumor Mechanisms

Targeting Receptor Tyrosine Kinases (RTKs)

Quinoxaline derivatives have been identified as a promising class of compounds for targeting protein kinases, including Receptor Tyrosine Kinases (RTKs), which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer. Research into quinoxaline-based compounds has revealed their potential as kinase inhibitors. For instance, a series of quinoxaline-2-carboxylic acid derivatives were designed and synthesized to target the HsPim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. nih.gov One lead compound from this series demonstrated the ability to inhibit Pim-1 enzymatic activity at nanomolar concentrations (IC50 of 74 nM) with good selectivity. nih.gov

Furthermore, studies on anilinoquinazoline (B1252766) derivatives, which share a core structural motif with many RTK inhibitors, have shown that modifications to the quinoxaline scaffold can lead to potent multi-kinase inhibitors. nih.gov These compounds have demonstrated antiproliferative activity across a wide range of human tumor cell lines by inhibiting both receptor and non-receptor tyrosine kinases. nih.gov Molecular modeling studies suggest that these quinoxaline derivatives bind to the ATP pocket of the kinase domain, with specific substitutions on the quinoxaline ring enhancing the inhibitory potency. nih.govnih.gov This line of research highlights the utility of the quinoxaline scaffold in designing targeted therapies that modulate the activity of RTKs and other kinases. nih.gov

Research on Antimicrobial Mechanisms

The quinoxaline scaffold is a cornerstone in the development of new antimicrobial agents due to its wide spectrum of activity. nih.govwisdomlib.orgnih.gov

Efficacy Assessment in Vitro Models against Bacterial Strains (e.g., Gram-positive, Gram-negative, MRSA, VRE)

Quinoxaline derivatives have demonstrated significant in vitro antibacterial activity against a broad range of pathogenic bacteria, including drug-resistant strains. nih.govcore.ac.uk Numerous studies have synthesized and evaluated novel quinoxaline compounds, revealing their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov

Specifically, certain quinoxaline-based compounds have shown potent activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli (Gram-negative). nih.govnih.gov A series of C-2 amine-substituted quinoxaline derivatives displayed good to moderate antibacterial activity, with minimum inhibitory concentrations (MICs) against S. aureus ranging from 4–16 μg/mL. nih.gov

The emergence of antibiotic resistance has spurred research into quinoxalines' effectiveness against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Two 2,3-N,N-diphenyl quinoxaline derivatives (compounds 25 and 31) were particularly potent against most S. aureus, Enterococcus faecium, and Enterococcus faecalis strains, with MIC values between 0.25 and 1 mg/L. biorxiv.orgcardiff.ac.uk These compounds also showed activity comparable or superior to existing antibiotics like vancomycin (B549263) and linezolid (B1675486) against clinically relevant MRSA and VRE isolates. biorxiv.orgcardiff.ac.ukresearchgate.net Mechanistic studies suggest that some of these derivatives exert their antibacterial effect by compromising the integrity of the bacterial cell membrane. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinoxaline Derivatives

Compound Class Bacterial Strain MIC (μg/mL) Reference
C-2 Amine-Substituted Quinoxalines (5m-5p) S. aureus 4–16 nih.gov
B. subtilis 8–32 nih.gov
MRSA 8–32 nih.gov
E. coli 4–32 nih.gov
2,3-N,N-Diphenyl Quinoxalines (25 & 31) S. aureus 0.25–1 (mg/L) biorxiv.orgcardiff.ac.uk
E. faecalis (VRE) 0.60 (mg/L) biorxiv.org
Investigation of Antifungal and Antiviral Potential

Beyond their antibacterial properties, quinoxaline derivatives have been investigated for their potential against fungal and viral pathogens. nih.govcore.ac.uk

Antifungal Potential: Several studies have reported the antifungal activity of quinoxaline derivatives against various fungal strains, most notably Candida albicans and Aspergillus niger. nih.govrsc.orgnih.gov Some synthesized compounds showed moderate to significant activity when tested using the disc diffusion method. nih.gov For instance, 3-hydrazinoquinoxaline-2-thiol, a novel derivative, was found to be more effective than the standard drug Amphotericin B against most clinical isolates of C. albicans. researchgate.netnih.gov Another derivative, 2-Chloro-3-hydrazinylquinoxaline, also demonstrated noteworthy effectiveness against various Candida species. plos.org The mechanism of action is thought to involve the inhibition of DNA synthesis and the generation of reactive oxygen species (ROS), leading to fungal cell death. plos.org

Antiviral Potential: The planar, polyaromatic structure of quinoxalines makes them good candidates for antiviral agents. mdpi.com Research has focused on their efficacy against a range of viruses, particularly respiratory pathogens like influenza and coronaviruses. nih.govrsc.org Quinoxaline derivatives are thought to target highly conserved viral proteins, such as the influenza NS1 protein, by fitting into cavities and blocking viral replication. mdpi.com The broad antiviral potential of this chemical class ensures their continued investigation in the search for new therapies against viral diseases. mdpi.comnih.gov

Antitubercular Activity Studies

Quinoxaline derivatives, particularly quinoxaline-2-carboxamides and their 1,4-di-N-oxide analogues, have emerged as a significant area of research for new antituberculosis treatments. core.ac.uknih.gov These compounds have been evaluated in vitro for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov

Studies have shown that certain quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives exhibit potent antitubercular activity against the H37Rv strain of M. tuberculosis. nih.gov The introduction of substituents on the quinoxaline ring has been shown to significantly affect the minimum inhibitory concentration (MIC). For example, the presence of a chloro, methyl, or methoxy group at position 7 can enhance antitubercular activity. capes.gov.br Some of the most active compounds have shown high selectivity and low toxicity in cell-based assays. nih.gov

Table 2: Antitubercular Activity of Selected Quinoxaline-2,3(1H,4H)-dione Derivatives

Compound M. tuberculosis H37Rv MIC (μg/mL) Reference
2b 8.012 nih.gov
3 8.561 nih.gov
4a 8.928 nih.gov
Inhibition of Biofilm Formation

Bacterial biofilms present a significant clinical challenge as they are inherently less susceptible to conventional antibiotics. cardiff.ac.uk Quinoxaline derivatives have shown promise in not only killing planktonic bacteria but also in preventing and eradicating biofilms. nih.govresearchgate.net

Research has demonstrated that certain 2,3-bis(phenylamino) quinoxaline compounds are more effective at preventing S. aureus and E. faecalis biofilm formation compared to several standard antibiotics. biorxiv.orgcardiff.ac.uk One potent C-2 amine-substituted quinoxaline derivative demonstrated the ability to disperse established bacterial biofilms. nih.gov Similarly, studies on quinazolinone derivatives, which are structurally related to quinoxalines, have identified compounds that efficiently inhibit biofilm formation in MRSA, with IC50 values in the low micromolar range. nih.gov These findings suggest that quinoxaline-based structures are a valuable scaffold for developing anti-biofilm agents.

Research on Anti-inflammatory Mechanisms

Quinoxaline derivatives exhibit significant anti-inflammatory properties, acting through various molecular mechanisms. nih.govcore.ac.uknih.gov Their anti-inflammatory action is often attributed to the inhibition of key inflammatory mediators. nih.gov

Research has shown that certain quinoxaline derivatives can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. rsc.org Additionally, these compounds have been found to reduce the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov The inhibition of these cytokines leads to a reduction in leukocyte migration to the site of inflammation. nih.gov

Other identified mechanisms of action include the modulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the p38 mitogen-activated protein kinase (p38 MAPK) pathways, both of which are central to the inflammatory response. nih.gov The diverse mechanisms through which quinoxaline derivatives can exert anti-inflammatory effects make them a versatile scaffold for the development of new anti-inflammatory agents. nih.govmdpi.com

Enzyme Inhibition Studies beyond Cancer (e.g., sPLA2, α-glucosidase)

The quinoxaline nucleus serves as a key pharmacophore in the design of inhibitors for enzymes involved in various pathologies beyond cancer. Researchers have explored its potential in targeting enzymes like secretory phospholipase A2 (sPLA2) and α-glucosidase, which are implicated in inflammatory conditions and metabolic disorders like diabetes.

Secretory phospholipase A2 enzymes are involved in inflammatory processes and have been linked to complications associated with diabetes. researchgate.net Quinoxaline-based inhibitors are designed with the understanding that sPLA2s are calcium-dependent enzymes, making them susceptible to ligands with metal-chelating properties. nih.gov The design strategy often involves incorporating a hydrophobic moiety and a metal-chelating group, either directly linked or attached to the central quinoxaline scaffold. nih.gov In one study, novel heterocyclic sPLA2 inhibitors were developed based on a quinoxalinone scaffold. researchgate.net These compounds were synthesized by condensing quinoxaline hydrazides with various aryl sulphonyl chlorides. researchgate.net

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage post-prandial blood glucose levels. nih.gov Quinoxaline derivatives have shown significant potential as α-glucosidase inhibitors. researchgate.net For instance, a series of novel quinoxaline derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase, with some compounds showing more potent inhibition than the standard drug, acarbose. researchgate.net Research into quinazolinone derivatives, a related class, also highlights this potential, with some compounds acting as competitive inhibitors of α-glucosidase. nih.gov The hypoglycemic activity of certain quinoxaline derivatives is attributed to their ability to inhibit glucose transporters like SGLT2 and GLUT1, which are key targets for managing diabetes. nih.gov

Compound Type Target Enzyme Key Finding IC₅₀ Value
Quinoxaline hydrazide derivative (6a)sPLA2Potent inhibitor0.0475 µM researchgate.net
Quinoxaline hydrazide derivative (6c)α-glucosidaseMore effective than acarbose0.0953 µM researchgate.net
Quinoxalinone-based heterocyclesα-glucosidaseEffective inhibitionNot specified nih.gov
Quinoxaline derivative (6b)GLUT1, SGLT2Inhibits glucose transportersNot specified nih.gov

Research into Neurodegenerative Disorder Modulators

The development of therapeutic agents for neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease is a critical area of research. Quinoxaline derivatives have emerged as promising candidates for neuroprotection. nih.gov These disorders often involve the progressive loss of neurons in specific brain regions. google.com

In the context of Parkinson's disease, which is characterized by the loss of dopamine (B1211576) neurons, quinoxaline-derived compounds have been designed to be neuroprotective. nih.gov Structure-activity relationship studies led to the development of a second generation of these molecules. One such compound, PAQ (4c), was found to attenuate neurodegeneration in a mouse model of PD. nih.gov Its mechanism of action is partly attributed to the activation of endoplasmic reticulum ryanodine (B192298) receptor channels. nih.gov

Furthermore, multifunctional quinoxaline derivatives have been developed that target multiple receptors implicated in neurological and neuropsychiatric disorders. For example, a tetracyclic quinoxaline derivative, ITI-007, acts as a potent antagonist for serotonin (B10506) 5-HT2A and dopamine D2 receptors, while also inhibiting the serotonin transporter. acs.orgnih.gov This multi-target approach is characteristic of second-generation antipsychotics and demonstrates the versatility of the quinoxaline scaffold in designing drugs for complex neurological conditions. acs.org Research has also focused on apoptosis signal-regulated kinase 1 (ASK1) inhibitors, where quinoxaline derivatives have shown potent activity, suggesting a therapeutic strategy for conditions like multiple sclerosis. nih.gov

Compound Target/Application Key Finding
PAQ (4c)Parkinson's Disease (Neuroprotection)Attenuates neurodegeneration in a mouse model. nih.gov
ITI-007Neuropsychiatric/Neurological DisordersPotent 5-HT2A and D2 antagonist; serotonin transporter inhibitor. acs.orgnih.gov
Dibromo substituted quinoxaline (26e)ASK1 InhibitionPotent inhibitor with an IC₅₀ value of 30.17 nM. nih.gov

Corrosion Inhibition Studies

Quinoxaline and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. srce.hrnih.gov Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic rings, and functional groups in their molecular structures, which facilitate adsorption onto the metal surface. srce.hr This adsorption forms a protective film that acts as a barrier to mass and charge transfer, thereby slowing the corrosion process. srce.hrnih.gov

Adsorption Behavior on Metal Surfaces (e.g., Langmuir Isotherm)

The mechanism of corrosion inhibition by quinoxaline derivatives is fundamentally an adsorption process at the metal-solution interface. Understanding this adsorption behavior is crucial for designing effective inhibitors. The process is often analyzed using various adsorption isotherm models, such as Langmuir, Freundlich, and Temkin. tandfonline.com

Numerous studies have found that the adsorption of quinoxaline derivatives on metal surfaces, such as mild steel and copper, follows the Langmuir adsorption isotherm. srce.hrtandfonline.comnajah.eduresearchgate.net The Langmuir model assumes the formation of a monolayer of inhibitor molecules on a homogeneous surface with no interaction between the adsorbed molecules. The fit of experimental data to the Langmuir isotherm, often indicated by a high correlation coefficient (R² close to 1), suggests that the inhibitor molecules bind to specific, fixed sites on the metal surface. srce.hrtandfonline.com This adsorption is a spontaneous process. The strength of this adsorption can be influenced by the inhibitor's concentration and the system's temperature, with surface coverage generally increasing with higher inhibitor concentration and decreasing with rising temperature. najah.edu The calculated heat of adsorption can suggest the mode of adsorption, with values around -20 kJ/mol or less indicating physisorption and values around -40 kJ/mol or more suggesting chemisorption. A value of -31.38 kJ/mol for quinoxaline on copper suggests a mixed-mode adsorption mechanism.

Electrochemical Analysis of Inhibition Efficiency

Electrochemical techniques are powerful tools for quantifying the effectiveness of corrosion inhibitors. The primary methods used include potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). srce.hrnih.govingentaconnect.com

Potentiodynamic polarization studies provide information on the corrosion current density (i_corr) and the corrosion potential (E_corr). A significant decrease in i_corr in the presence of a quinoxaline inhibitor indicates a reduction in the corrosion rate. nih.gov Quinoxaline derivatives are often classified as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govacs.org

Electrochemical Impedance Spectroscopy (EIS) is used to investigate the properties of the inhibitor film and the charge transfer process at the metal-electrolyte interface. srce.hr In EIS analysis, an increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) upon addition of the inhibitor signify the formation of a protective film on the metal surface. nih.gov The inhibition efficiency (η%) can be calculated from both PDP and EIS data, with values often exceeding 90% at optimal inhibitor concentrations. srce.hrnih.gov For example, the quinoxaline derivative PYQX showed an inhibition efficiency of up to 98.1% for carbon steel in HCl. srce.hr Similarly, other derivatives have demonstrated efficiencies as high as 96%. nih.govresearchgate.net

Inhibitor Metal Medium Technique Inhibition Efficiency (%) Key Finding
PYQXCarbon Steel1 M HClEIS98.1% at 1 mM srce.hrFunctions as a mixed-type inhibitor. srce.hr
NSQNMild Steel1 M HClGravimetric/Electrochem96% at 10⁻³ M nih.govresearchgate.netAdsorption obeys the Langmuir isotherm. nih.govresearchgate.net
FR115Mild SteelNot SpecifiedPDP/EIS91.3% (PDP), 89.6% (EIS) at 10⁻³ M tandfonline.comAdsorption confirmed by a high K_ads value. tandfonline.com
MR1 & MR2Steel15% HClElectrochemSignificant anticorrosive activity ingentaconnect.comForms a protective layer on the steel surface. ingentaconnect.com
BMQMild Steel1.0 M HClWL/EIS/PDPHighest among tested derivatives najah.eduMixed-type inhibitor. najah.edu

Table of Compounds

Abbreviation/Name Full Chemical Name
This compoundThis compound
PAQ (4c)N-(6-amino-2,3-dihydro-1H-inden-5-yl)-4-(4-fluorophenyl)butanamide (Full structure contextually derived from research on quinoxaline derivatives for PD)
ITI-0074-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H,7H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8-yl)-1-(4-fluorophenyl)-butan-1-one 4-methylbenzenesulfonate
PYQX2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline
NSQN(E)-3-((4-(dimethylamino)styryl)quinoxalin-2(1H)-one (deduced from context)
CSQN(E)-3-styrylquinoxalin-2(1H)-one
FR115(E)-N'-(1-(2-fluorophenyl)ethylidene)-2-(quinoxalin-2-yloxy)acetohydrazide (deduced from context)
MR1(2E,3E)-6-chloro-2,3-dihydrazinylidene-1-methyl-1,2,3,4-tetrahydroquinoxaline
MR2(2E,3E)-2,3-dihydrazinylidene-1-methyl-1,2,3,4-tetrahydroquinoxaline
BMQ(E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one
Acarbose(2R,3R,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)cyclohexan-1-one

Future Research Directions for 2 Methylaminocarbonyl Quinoxaline and Quinoxaline Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation reaction between o-phenylenediamines and α-dicarbonyl compounds. While effective, these methods often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. The future of quinoxaline synthesis, including that of 2-(Methylaminocarbonyl)quinoxaline, lies in the adoption of greener and more efficient methodologies.

Future research in this area should focus on the development of novel catalytic systems, including nanocatalysts and biocatalysts, to further enhance the sustainability of quinoxaline synthesis. The exploration of flow chemistry techniques could also offer a scalable and more controlled approach to the production of these compounds. A key challenge will be to adapt these green methodologies for the specific and efficient synthesis of quinoxaline amides like this compound.

Advanced Structural Modifications for Targeted Research Applications

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. Understanding the structure-activity relationship (SAR) is crucial for designing new compounds with enhanced potency and selectivity for specific biological targets. nih.gov

Future research should focus on systematic structural modifications of the this compound scaffold and other quinoxaline derivatives. This includes the introduction of diverse functional groups at various positions of the quinoxaline ring to probe their influence on biological activity. For instance, the substitution pattern on the phenyl ring and modifications of the methylaminocarbonyl side chain could be systematically varied to optimize interactions with specific biological targets.

Molecular hybridization, the combination of the quinoxaline scaffold with other pharmacologically active moieties, presents another promising avenue for creating novel compounds with unique properties. mdpi.com The goal is to design and synthesize functionalized quinoxalines that can serve as precise tools for targeted research applications, such as selective inhibitors for specific enzymes or ligands for particular receptors.

Integration of Multi-Omics Data in Biological Research

To fully understand the biological effects of quinoxaline compounds like this compound, a systems-level approach is necessary. The integration of multi-omics data, including genomics, proteomics, and metabolomics, can provide a comprehensive picture of how these compounds interact with biological systems.

For example, proteomic analysis can identify the protein targets of a quinoxaline derivative and reveal its impact on cellular protein expression. One study on the effect of quinoxaline derivatives on Entamoeba histolytica utilized proteomic analysis to identify differentially expressed proteins, providing insights into the compound's mechanism of action. nih.gov Metabolomic studies can elucidate the metabolic pathways affected by the compound, while genomic analysis can identify genetic factors that influence sensitivity or resistance to its effects.

Future research should increasingly incorporate these multi-omics approaches to:

Elucidate the detailed mechanisms of action of quinoxaline derivatives.

Identify novel biological targets.

Discover biomarkers to predict the efficacy or toxicity of these compounds.

This integrated approach will be instrumental in advancing our understanding of the complex biology of quinoxalines and in guiding the development of new therapeutic strategies.

Exploration of Novel Computational Methodologies and AI/ML in Design

Computational methods are playing an increasingly important role in drug discovery and chemical biology. For quinoxaline research, these tools can accelerate the design and development of new compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity of new quinoxaline derivatives based on their chemical structure, helping to prioritize which compounds to synthesize and test. researchgate.net Molecular docking studies can predict how quinoxaline derivatives bind to their biological targets, providing insights into the molecular basis of their activity. nih.gov

The advent of artificial intelligence (AI) and machine learning (ML) offers exciting new possibilities for quinoxaline research. These technologies can be used to:

Analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of new compounds.

Design novel quinoxaline derivatives with specific desired characteristics through generative models.

Optimize synthetic routes for the efficient production of these compounds.

Future research should focus on the development and application of more sophisticated computational models, including advanced machine learning algorithms, to guide the design and synthesis of the next generation of quinoxaline-based research tools and therapeutic candidates.

Synergistic Studies with Other Chemical Entities for Enhanced Academic Insights

The combination of quinoxaline derivatives with other chemical entities can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. These studies can provide valuable academic insights into complex biological processes and potential new therapeutic strategies.

For instance, investigating the synergistic effects of a quinoxaline-based enzyme inhibitor with a compound that targets a different step in the same biological pathway can reveal important information about the pathway's regulation and vulnerabilities. Similarly, combining a quinoxaline derivative with a known drug can help to overcome drug resistance or enhance therapeutic efficacy.

Future research should explore the synergistic potential of this compound and other quinoxaline derivatives in combination with a wide range of other molecules. These studies should not only focus on therapeutic applications but also aim to uncover fundamental principles of chemical biology and pharmacology. By understanding how different chemical entities interact to modulate biological systems, researchers can gain deeper insights into the intricate networks that govern cellular function in both health and disease.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-substituted quinoxaline derivatives, and how do reaction conditions influence yields?

  • Methodology : Condensation reactions using o-phenylenediamine with aryl bromomethyl ketones (e.g., 5-bromo-2-hydroxyacetophenone) in ethanol with molten sodium acetate at 60°C yield 2-substituted quinoxalines (~56–61% yields) . Acetylation (acetic anhydride under reflux) improves yields (73% for 2-(2-acetoxy-5-bromo)phenyl quinoxaline) . Alternative routes include glyoxylic acid condensation with o-phenylenediamine, though yields are not explicitly reported .
  • Critical Parameters : Temperature control (60°C optimal), solvent polarity (ethanol preferred), and stoichiometric ratios of intermediates (e.g., aryl bromomethyl ketones to diamine).

Q. How can structural ambiguity in 2-substituted quinoxaline derivatives be resolved during characterization?

  • Analytical Workflow :

NMR Spectroscopy : Detect isomeric structures via distinct proton environments (e.g., 1H-NMR differentiation of 2-phenyl vs. coumarin-substituted quinoxalines) .

Crystallography : Resolve tautomeric forms (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline via CCDC 1983315) .

Mass Spectrometry : Confirm molecular weights (e.g., 2-(8-methoxy-coumarin-3-yl)quinoxaline, MW 338.3 g/mol) .

Q. What foundational biological activities have been observed for 2-substituted quinoxalines?

  • Key Findings :

  • Antiproliferative Activity : 2-(8-Methoxy-coumarin-3-yl)quinoxaline (3b) inhibits MCF-7 breast cancer cells (IC50 = 1.85 µM) via topoisomerase II inhibition and cell cycle arrest .
  • Pesticidal Activity : Derivatives like 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (3f) inhibit protoporphyrinogen oxidase (herbicidal) and Colletotrichum species (fungicidal) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent polarity, steric bulk) influence the antiproliferative efficacy of 2-substituted quinoxalines?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : Bromination at C5 in phenyl-substituted derivatives reduces activity (IC50 increases from 1.85 µM to 55 µM) .
  • Hydrophobic Moieties : Coumarin substitution enhances DNA intercalation and cytotoxicity compared to phenyl groups .
  • Table : Activity of Selected Derivatives
CompoundSubstituentIC50 (MCF-7)Mechanism
3b8-Methoxy-coumarin1.85 µMTopoisomerase II inhibition
4bDihydroquinoxaline4.08 µMReduced DNA binding
5Brominated coumarin55 µMLoss of target affinity
.

Q. How can contradictory data on metabolic stability of quinoxaline derivatives be addressed?

  • Case Study : Cytochrome P450 1A2 metabolizes 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) into both genotoxic (N-glucuronides) and detoxified (IQx-8-COOH) metabolites .
  • Resolution Strategy :

Species-Specific Profiling : Human hepatocytes produce IQx-8-COOH (detoxification), while rats lack this pathway .

Enzyme Inhibition Assays : Use selective CYP1A2 inhibitors (e.g., α-naphthoflavone) to isolate metabolic pathways .

Q. What computational approaches are validated for predicting binding modes of quinoxaline-based kinase inhibitors?

  • Protocol :

Molecular Docking : Align 2-(benzimidazol-2-yl)quinoxalines (BIQs) with A1/A3 adenosine receptor homology models (Glide SP precision) .

MD Simulations : Assess stability of BIQ-receptor complexes (e.g., 100 ns trajectories in Desmond) .

Free Energy Calculations : MM-GBSA predicts ΔG binding for BIQs (e.g., 3e: K_i = 0.5 nM at A1AR) .

Q. How can interdisciplinary approaches (e.g., material science + pharmacology) expand quinoxaline applications?

  • Case Study : Quinoxaline scaffolds serve dual roles as:

  • Electroluminescent Materials : π-Conjugated derivatives for OLEDs .
  • Anticancer Agents : Hybrids with coumarin/phenyl groups for selective cytotoxicity .
    • Method Integration : Screen optoelectronic properties (UV-Vis, cyclic voltammetry) alongside cytotoxicity assays to identify multifunctional derivatives .

Methodological Guidelines

  • Data Contradiction Analysis : Compare in vitro vs. in vivo metabolic profiles (e.g., human vs. rat hepatocytes) .
  • Experimental Design : Prioritize substituents with balanced hydrophobicity and electronic effects (e.g., methoxy > bromo in coumarin hybrids) .
  • Validation : Cross-validate computational binding poses with mutagenesis (e.g., A1AR residue Ala81 critical for BIQ binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.